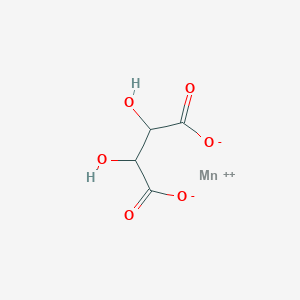

Manganese(II) tartrate

Description

Manganese(II) tartrate (MnC₄H₄O₆) is a coordination compound formed by the divalent manganese ion (Mn²⁺) and tartaric acid, a hydroxy-dicarboxylic acid. It is synthesized via the reaction of manganese salts (e.g., manganese chloride) with tartaric acid in aqueous solutions, yielding crystalline structures with applications in catalysis, analytical chemistry, and enzymology . Its stability in buffered systems, particularly in sodium tartrate buffers at pH 5.0, makes it a critical component in enzymatic assays for manganese peroxidases (MnP) .

Propriétés

Numéro CAS |

14998-36-8 |

|---|---|

Formule moléculaire |

C4H4MnO6 |

Poids moléculaire |

203.01 g/mol |

Nom IUPAC |

2,3-dihydroxybutanedioate;manganese(2+) |

InChI |

InChI=1S/C4H6O6.Mn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |

Clé InChI |

LAYZVIPDEOEIDY-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |

SMILES canonique |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |

Autres numéros CAS |

14998-36-8 |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Oxidation Reactions

Manganese(II) tartrate participates in oxidation processes, mediated by enzymatic or abiotic pathways:

Enzymatic Oxidation

Manganese peroxidase (MnP) catalyzes the oxidation of Mn(II) to Mn(III)-tartrate complexes:

-

Mechanism : Two Mn³⁺ equivalents form per H₂O₂ consumed, with tartrate stabilizing Mn³⁺ in solution .

-

Kinetics : Mn³⁺-tartrate reacts slowly with H₂O₂ via third-order kinetics () .

Abiotic Oxidation by O₂

In alkaline solutions (pH 9.42–10.19), Mn(II) tartrate undergoes slow oxidation by dissolved O₂:

-

Rate Inhibition : Tartrate acts as a strong ligand, reducing oxidation rates by 40–60% compared to uncomplexed Mn²⁺ .

-

Autocatalysis : Mn(III/IV) oxides (e.g., Mn₃O₄) catalyze further oxidation via surface adsorption .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stepwise decomposition:

-

Dehydration : Loss of water (~100°C):

-

Ligand Degradation : Oxidative breakdown of tartrate (180–350°C):

Thermal Data :

| Stage | Temp. Range (°C) | Mass Loss (%) | Product |

|---|---|---|---|

| Dehydration | 90–110 | 12.9–18.5 | Anhydrous Mn tartrate |

| Ligand Decomposition | 180–420 | 81.2–87.2 | MnO, gases |

Mixed-Metal Complex Formation

This compound forms heterometallic complexes with transition metals like Fe(II):

-

Characterization : FTIR confirms bidentate tartrate bonding () .

-

Crystallinity : PXRD shows polycrystalline structure with average crystallite size ~67.5 nm .

Redox Interactions

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Mn²⁺ Complexes

- Stability : Mn(II) tartrate exhibits moderate stability due to the bidentate binding of tartrate’s hydroxyl and carboxyl groups, whereas Mn(II) EDTA forms more stable hexadentate complexes .

- Solubility : Mn(II) tartrate’s solubility is pH-dependent; it forms precipitates in neutral conditions but remains soluble in acidic buffers (pH 2.0–5.0) .

Catalytic and Enzymatic Roles

- Enzyme Activation : Mn(II) tartrate is essential for MnP activity, where it facilitates the oxidation of Mn²⁺ to Mn³⁺, generating hydrogen peroxide (H₂O₂) for lignin degradation . In contrast, Mn(II) sulfate—a simpler salt—lacks this buffering capacity and inhibits MnP production at high concentrations .

- Comparison with Other Metal Tartrates :

Research Findings and Innovations

- Synthesis : A rapid crystallization method for Mn(II) tartrate achieves >90% yield using reactive crystallization between MnCl₂ and L-tartaric acid, with purity confirmed via PXRD and FT-IR .

- Enzymatic Efficiency: Mn(II) tartrate buffers enhance MnP activity by 50% compared to non-buffered Mn²⁺ systems, as observed in Ceriporiopsis subvermispora cultures .

- Environmental Applications: Mn(II) tartrate-based methods detect Mn²⁺ in water samples at nanogram levels without preconcentration, offering advantages over EDTA-based protocols .

Méthodes De Préparation

Synthesis Protocol

The reactive crystallization method, as described by Saravanabharathib and Murugavela, involves a one-pot reaction between manganese(II) chloride tetrahydrate and L-tartaric acid in aqueous medium. Key steps include:

-

Preparation of Disodium Tartrate : L-tartaric acid (20 mmol, 3 g) is dissolved in 200 mL of double-distilled water and neutralized with sodium carbonate (2.06 g) to form disodium tartrate. Effervescence from CO₂ release confirms complete neutralization.

-

Manganese Chloride Addition : A separate solution of manganese(II) chloride tetrahydrate (20 mmol, 4.04 g in 100 mL water) is introduced to the disodium tartrate solution under gentle agitation.

-

Crystallization : The mixture is left undisturbed, yielding light pink crystals within 24–48 hours. Post-washing and air-drying provide pure manganese(II)-L-tartrate (yield: 3 g).

Chemical Reaction:

Optimization and Advantages

-

pH Control : Sodium carbonate ensures optimal pH for crystallization without gel contamination.

-

Speed : Crystallization completes within 48 hours, significantly faster than gel-based methods.

-

Yield and Purity : High yield (75%) and purity are achieved, confirmed by powder X-ray diffraction (PXRD) and Fourier-transform infrared (FTIR) spectroscopy.

Gel Diffusion Technique

Experimental Setup

Jagtap et al. utilized agar-agar gel (1% w/v) as a growth medium in a single-diffusion apparatus:

-

Gel Preparation : Agar-agar is dissolved in boiling water, mixed with manganese(II) chloride (1 M), and allowed to set in test tubes.

-

Reactant Diffusion : A supernatant of disodium tartrate (1 M) is layered over the gel, enabling slow diffusion of tartrate ions into the manganese-rich matrix.

-

Crystal Growth : Translucent pink crystals form at the gel-solution interface after 25 days, with a maximum mass of 95 mg.

Key Parameters

-

Gel Concentration : 1% agar-agar minimizes reactant mobility, favoring large crystal growth.

-

Temperature : Room temperature (25–30°C) prevents thermal decomposition of reactants.

Comparative Analysis of Synthesis Methods

Table 1: Method Comparison

-

Speed vs. Quality : Reactive crystallization offers rapid production but smaller crystals, whereas gel diffusion yields larger crystals at the expense of time.

-

Scalability : The reactive method is industrially viable due to shorter cycles and higher yields.

Characterization of Manganese(II) Tartrate

Q & A

Q. How can researchers confirm the structural identity of manganese(II) tartrate in synthesized samples?

To verify structural identity, employ complementary analytical techniques:

- X-ray Diffraction (XRD): Compare experimental diffraction patterns with reference data (e.g., monoclinic crystal system parameters from analogous tartrate complexes) .

- Infrared Spectroscopy (IR): Identify characteristic peaks for tartrate ligands (e.g., C-O stretching at ~1,100 cm⁻¹ and O-H bending at ~1,400 cm⁻¹) and Mn-O bonds .

- Elemental Analysis: Quantify manganese content via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the standard laboratory-scale synthesis protocols for this compound?

A typical protocol involves:

- Reactants: Manganese sulfate (MnSO₄) and potassium hydrogen tartrate in aqueous solution.

- Conditions: Optimize molar ratios (e.g., 1:1 Mn²⁺:tartrate), temperature (~90°C), and reaction duration (~4–5 hours) to maximize yield .

- Purification: Recrystallize the product from hot water and confirm purity via gravimetric analysis .

Q. Why is this compound used as a buffer component in enzymatic studies?

Tartrate buffers stabilize pH in oxidation-reduction experiments, particularly for manganese peroxidase (MnP) enzymes. For example, 100 mM tartrate buffers maintain pH between 3.5–10.0, enabling controlled Mn²⁺ oxidation studies . The chelating properties of tartrate also prevent Mn³⁺ precipitation, ensuring reaction homogeneity .

Advanced Research Questions

Q. How can Box-Behnken experimental designs optimize analytical methods involving this compound?

Apply a three-factor, three-level Box-Behnken design to evaluate interactions between variables (e.g., pH, buffer concentration, and temperature). Use software like Design Expert to:

- Model Responses: Correlate factors with outcomes (e.g., chromatographic peak resolution in RP-HPLC).

- Validate Robustness: Perform ANOVA to identify significant factors and predict optimal conditions . Example factors for manganese tartrate stability studies:

| Factor | Low Level | High Level |

|---|---|---|

| pH | 3.5 | 5.5 |

| [Tartrate] | 50 mM | 150 mM |

| Temp | 25°C | 45°C |

Q. What methodologies resolve contradictions in this compound’s redox behavior across studies?

Discrepancies may arise from varying experimental conditions. Address this by:

Q. How does this compound’s solubility impact its application in gravimetric titrations?

Solubility challenges in alkaline media can be mitigated by adding sodium tartrate as a co-ligand. For example, in EDTA titrations, sodium tartrate prevents Mn(OH)₂ precipitation at high pH, ensuring accurate endpoint detection .

Q. What advanced techniques characterize this compound’s role in heterogeneous catalysis?

- X-ray Absorption Spectroscopy (XAS): Probe Mn coordination geometry during catalytic cycles.

- Electron Paramagnetic Resonance (EPR): Track Mn²⁺/Mn³⁺ redox states in real time .

- Kinetic Modeling: Fit time-resolved data to pseudo-first-order or Michaelis-Menten models to derive rate constants .

Q. How can researchers integrate this compound into cross-disciplinary studies (e.g., environmental chemistry vs. biochemistry)?

- Environmental Remediation: Use Mn²⁺-tartrate complexes to degrade pollutants via Fenton-like reactions under neutral pH .

- Biochemical Pathways: Study MnP enzyme mechanisms by correlating tartrate buffer pH with Mn³⁺-organic acid intermediate formation .

Methodological Best Practices

- Documentation: Follow ICH guidelines for method validation, including specificity, linearity, and precision .

- Ethical Reporting: Disclose synthesis yields, purity thresholds, and statistical confidence intervals .

- Data Reproducibility: Share raw data and instrument parameters (e.g., HPLC gradient profiles) via repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.